molecular formula C7H9ClN2O2S B3049177 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride CAS No. 1965310-23-9

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B3049177
CAS No.: 1965310-23-9
M. Wt: 220.68
InChI Key: IAXOHPQQBQEJGN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2S. It is a white solid with a molecular weight of 257.14 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of thiazolo[5,4-c]pyridine-2-carboxylic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features, such as the tetrahydro ring and the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S.2ClH/c10-7(11)6-9-4-1-2-8-3-5(4)12-6;;/h8H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLDKPXYOMGCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride

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